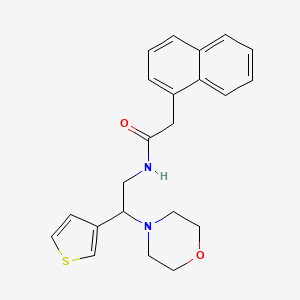
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C22H24N2O2S and its molecular weight is 380.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide is an organic compound characterized by a complex structure that includes a morpholine ring, a thiophene ring, and a naphthalenic acetamide moiety. This unique arrangement suggests potential biological activities that warrant detailed investigation.
Structural Characteristics
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Morpholine Ring | Provides flexibility and potential receptor interactions |
| Thiophene Ring | Enhances electronic properties and may contribute to biological activity |
| Naphthalenic Moiety | Increases hydrophobicity, potentially aiding in membrane permeability |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Intermediate : Reaction of 2-(thiophen-3-yl)ethylamine with morpholine.
- Amidation Reaction : The intermediate is reacted with naphthoyl chloride in the presence of a base like triethylamine.
These steps are crucial for obtaining the desired compound with high purity, which is essential for biological testing.
Biological Activity
Preliminary research indicates that this compound may exhibit significant biological activity. Its structural features suggest potential interactions with various biological targets, which could lead to therapeutic applications.
The compound is hypothesized to interact with specific receptors or enzymes, influencing various signaling pathways. The morpholine and thiophene groups may facilitate binding to proteins or enzymes, modulating their activity and leading to observable biological effects.
Case Studies and Research Findings
- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. For instance, derivatives exhibiting synergistic effects with established antibiotics like Ciprofloxacin suggest potential for this compound in treating resistant bacterial strains .
- In Vitro Studies : Research on related compounds indicates that they can inhibit specific enzymes involved in critical biological processes. For example, certain derivatives have demonstrated inhibition of DNA gyrase and dihydrofolate reductase (DHFR), suggesting that this compound might exhibit similar inhibitory effects .
- Receptor Binding Studies : Compounds structurally similar to this compound have been evaluated for their affinity towards sigma receptors, which are implicated in various neurological processes. Such studies highlight the importance of structural features in determining receptor selectivity and binding affinity .
Summary of Research Applications
This compound is being explored for various applications:
| Application Area | Potential Uses |
|---|---|
| Medicinal Chemistry | Drug discovery targeting specific receptors |
| Antimicrobial Research | Development of new antibiotics |
| Material Science | Synthesis of advanced materials |
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c25-22(14-18-6-3-5-17-4-1-2-7-20(17)18)23-15-21(19-8-13-27-16-19)24-9-11-26-12-10-24/h1-8,13,16,21H,9-12,14-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMQVWIYKDUBHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














